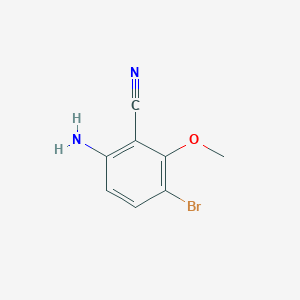
Perfluoro-2-propanesulfonyl fluoride
Vue d'ensemble
Description
Perfluoro-2-propanesulfonyl fluoride is a perfluorinated compound with the molecular formula C3F8O2S. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial applications. This compound is a clear liquid at room temperature and has a boiling point of approximately 38°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Perfluoro-2-propanesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of perfluoropropane with sulfur trioxide to form perfluoro-2-propanesulfonic acid, which is then converted to its fluoride derivative using thionyl fluoride . The reaction conditions typically involve low temperatures and controlled environments to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the electrochemical fluorination of organic precursors. This method allows for the large-scale production of the compound with high purity. The process involves passing an electric current through a solution of the organic precursor in hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms .
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro-2-propanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding sulfonate esters and sulfonamides.
Reduction Reactions: The compound can be reduced to perfluoro-2-propanesulfonic acid under specific conditions.
Hydrolysis: In the presence of water, it hydrolyzes to form perfluoro-2-propanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride and other strong reducing agents are used for reduction reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonamides: Formed from reactions with amines.
Perfluoro-2-propanesulfonic Acid: Formed from hydrolysis and reduction reactions.
Applications De Recherche Scientifique
Perfluoro-2-propanesulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of perfluoro-2-propanesulfonyl fluoride involves its interaction with various molecular targets. The compound can activate the nuclear receptor PPARα, leading to changes in gene expression and metabolic pathways . Additionally, it can interfere with cell-cell communication by inhibiting gap junctions and causing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorobutanesulfonyl Fluoride: Similar in structure but with a longer carbon chain.
Perfluoroethanesulfonyl Fluoride: Another perfluorinated sulfonyl fluoride with different chain length and properties.
Uniqueness
Perfluoro-2-propanesulfonyl fluoride is unique due to its specific molecular structure, which provides a balance between reactivity and stability. Its shorter carbon chain compared to other perfluorinated sulfonyl fluorides makes it more reactive in certain chemical reactions, while still maintaining high thermal and chemical stability .
Propriétés
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropane-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F8O2S/c4-1(2(5,6)7,3(8,9)10)14(11,12)13 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMGVRXEFBHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3039946.png)
![tert-Butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B3039947.png)
![tert-butyl ((1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B3039950.png)










